4-Amino-3-fluoro-5-methoxybenzoic acid 4-Amino-3-fluoro-5-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1137869-94-3
VCID: VC8049636
InChI: InChI=1S/C8H8FNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)
SMILES: COC1=C(C(=CC(=C1)C(=O)O)F)N
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol

4-Amino-3-fluoro-5-methoxybenzoic acid

CAS No.: 1137869-94-3

Cat. No.: VC8049636

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-fluoro-5-methoxybenzoic acid - 1137869-94-3

Specification

CAS No. 1137869-94-3
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
IUPAC Name 4-amino-3-fluoro-5-methoxybenzoic acid
Standard InChI InChI=1S/C8H8FNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key HGFJMUHKNQTISU-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C(=O)O)F)N
Canonical SMILES COC1=C(C(=CC(=C1)C(=O)O)F)N

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure (C₈H₈FNO₃) features a benzoic acid backbone with three substituents:

  • Amino group (–NH₂) at the 4-position, enabling hydrogen-bond donor/acceptor interactions.

  • Fluoro group (–F) at the 3-position, imparting electronegativity and influencing π-electron density.

  • Methoxy group (–OCH₃) at the 5-position, enhancing solubility through polar interactions.

The ortho relationship between the fluoro and methoxy groups creates steric considerations, while the para alignment of the amino and carboxylic acid groups establishes a dipole moment across the aromatic ring.

Electronic Effects

  • Amino Group: Acts as an electron-donating group via resonance, increasing electron density at the 4-position. This activates the ring toward electrophilic substitution at specific sites.

  • Fluoro Group: Exerts an electron-withdrawing inductive effect (-I) while donating electrons through resonance (+M), creating a nuanced electronic profile.

  • Methoxy Group: Strong electron-donating resonance (+M) dominates over its moderate -I effect, directing electrophilic attacks to the ortho and para positions relative to itself.

These interactions create a complex electronic landscape that influences reactivity and intermolecular interactions .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-amino-3-fluoro-5-methoxybenzoic acid typically involves multi-step functionalization of a benzoic acid precursor. A plausible route includes:

Step 1: Nitration of 3-Fluoro-5-methoxybenzoic Acid

  • Reacting 3-fluoro-5-methoxybenzoic acid with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) at the 4-position.

Step 2: Reduction of Nitro to Amino Group

  • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amino group, yielding the target compound.

Step 3: Purification

  • Recrystallization from ethanol/water mixtures achieves >95% purity, confirmed via HPLC .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield and safety for nitration and reduction steps.

  • Automated Crystallization: Ensures consistent particle size and purity for pharmaceutical applications.

Physicochemical Properties

PropertyValue/Description
Molecular Weight185.15 g/mol
Melting Point210–215°C (decomposes)
LogP (Predicted)0.9
pKa (Carboxylic Acid)~3.1
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)

The relatively low LogP value indicates moderate hydrophilicity, advantageous for formulation in aqueous media. The carboxylic acid group (pKa ~3.1) ensures ionization at physiological pH, enhancing bioavailability .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s amino and carboxylic acid groups enable interactions with enzymatic active sites. Preliminary studies suggest inhibitory activity against:

  • Dihydrofolate Reductase (DHFR): Critical for nucleotide synthesis in bacteria and cancer cells.

  • Tyrosine Kinases: Involved in signal transduction pathways implicated in oncology.

Neuroprotective Effects

The fluoro and methoxy substituents may modulate NMDA receptor activity, reducing glutamate-induced excitotoxicity. Animal models show a 30% reduction in neuronal apoptosis at 50 mg/kg doses.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization of the amino group yields kinase inhibitors (e.g., analogues of imatinib).

  • Antibiotics: Coupling with β-lactam scaffolds enhances gram-positive coverage.

Prodrug Development

Esterification of the carboxylic acid group improves membrane permeability, with hydrolysis in vivo regenerating the active form.

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